methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
Overview
Description
Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that are structurally related to indoles. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 3-position of the indazole ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate typically involves the bromination of 1-methyl-1H-indazole-3-carboxylate. One common method includes the reaction of 1-methyl-1H-indazole-3-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature.
Major Products
Substitution: Formation of 5-azido-1-methyl-1H-indazole-3-carboxylate or 5-thio-1-methyl-1H-indazole-3-carboxylate.
Reduction: Formation of 5-bromo-1-methyl-1H-indazole-3-methanol.
Oxidation: Formation of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the ester group can play crucial roles in binding interactions and the overall pharmacokinetic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-1-methyl-1H-indazole-3-carboxylate
- Methyl 5-fluoro-1-methyl-1H-indazole-3-carboxylate
- Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate
Uniqueness
Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different binding interactions and potentially enhanced biological effects.
Properties
IUPAC Name |
methyl 5-bromo-1-methylindazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFFZUUZKALCOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179329 | |
Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-41-2 | |
Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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